molecular formula C8H10Cl2N4 B2700264 Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride CAS No. 2413898-71-0

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride

Cat. No. B2700264
CAS RN: 2413898-71-0
M. Wt: 233.1
InChI Key: BYPKKAVKTKDCAK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride is a chemical compound with the CAS Number: 2413898-71-0 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy has been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . The InChI Code is 1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.1 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial and Antimycobacterial Applications

Imidazo[1,2-a]pyridine-8-carboximidamide derivatives have been identified as potent antimicrobial agents, particularly against Mycobacterium tuberculosis. A focused study involving whole cell screening against Mycobacterium tuberculosis led to the identification of imidazo[1,2-a]pyridine-8-carboxamides as novel inhibitors. These compounds exhibit selective inhibition of Mycobacterium tuberculosis without activity against either gram-positive or gram-negative pathogens, making them significant in the treatment of tuberculosis (Ramachandran et al., 2013).

Versatile Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry. It demonstrates potential in developing treatments for various conditions such as cancer, microbial infections, viral diseases, diabetes, and as proton pump inhibitors. Notably, this scaffold is featured in several marketed preparations, underscoring its significance in drug development (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine compounds have been extensively studied. This includes their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents. The varied analogues of imidazo[1,2-a]pyridine present in literature demonstrate the compound's significance in medicinal chemistry, with applications extending across various therapeutic areas (Enguehard-Gueiffier & Gueiffier, 2007).

Antiulcer Agents

Research into 3-substituted imidazo[1,2-a]pyridines has revealed their potential as antiulcer agents. Though these compounds did not show significant antisecretory activity in certain models, they demonstrated notable cytoprotective properties, which could be beneficial in developing treatments for ulcerative conditions (Starrett et al., 1989).

Synthesis and Biological Activity Enhancement

The synthesis and functionalization of imidazo[1,2-a]pyridines play a crucial role in enhancing their biological activity. Recent developments focus on utilizing mild reaction conditions and inexpensive catalysts, aiming to make the pharmaceutical applications of these compounds more feasible and environmentally friendly (Ravi & Adimurthy, 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . Therefore, future research may focus on developing new synthetic methods and exploring its reactivity and multifarious biological activity .

properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEUXMBGGGRXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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